

A Comparative Guide to C-82 Based MRI Contrast Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-82

Cat. No.: B3027884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **C-82** based MRI contrast agents with alternative gadolinium-based chelates, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the unique properties and potential advantages of these novel contrast agents.

Introduction to C-82 Based MRI Contrast Agents

C-82 based MRI contrast agents are a class of endohedral metallofullerenes, specifically gadofullerenes, where a gadolinium ion (Gd^{3+}) is encapsulated within a **C-82** carbon cage. This structure offers a high degree of stability, preventing the release of the toxic free Gd^{3+} ion. The external surface of the **C-82** cage can be functionalized, typically with hydroxyl groups (-OH), to enhance water solubility and biocompatibility. These agents are being investigated as next-generation MRI contrast agents due to their significantly higher relaxivity compared to commercially available gadolinium chelates, which could allow for lower administered doses and improved diagnostic sensitivity.

Performance Comparison: C-82 Based Agents vs. Gd-Chelates

The efficacy of an MRI contrast agent is primarily determined by its longitudinal (r_1) and transverse (r_2) relaxivities, which quantify its ability to shorten the T1 and T2 relaxation times of

water protons, respectively. Higher relaxivity values indicate a more potent contrast agent.

Table 1: Comparative Relaxivity of MRI Contrast Agents

Contrast Agent	Type	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	Magnetic Field (T)	Temperature (°C)
Gd@C ₈₂ (OH) ₄₀	Gadofullerene	81	Not Reported	1.0	25
Gd@C ₈₂ (OH) _x	Gadofullerene	20	Not Reported	0.47	40
Gd@C ₈₂ (OH) _x	Gadofullerene	~40	Not Reported	1.5	37
Magnevist® (Gd-DTPA)	Gd-Chelate (Linear)	4.1	4.5	1.5	37
Dotarem® (Gd-DOTA)	Gd-Chelate (Macrocyclic)	3.6	4.1	1.5	37
Omniscan™ (Gadodiamide)	Gd-Chelate (Linear)	4.0	4.2	1.5	37
ProHance® (Gadoteridol)	Gd-Chelate (Macrocyclic)	3.7	4.3	1.5	37
MultiHance® (Gadobenate)	Gd-Chelate (Linear)	6.3	8.2	1.5	37

Note: Relaxivity values can vary depending on the specific experimental conditions, including the solvent and the presence of biological macromolecules.

In Vivo Performance

In vivo studies are crucial for evaluating the practical efficacy of a contrast agent. Key metrics include the degree of signal enhancement in target tissues, the required dose to achieve significant contrast, and the duration of the imaging window.

Table 2: In Vivo Performance Comparison:**Gd@C₈₂(OH)₄₀ vs. Magnevist®**

Feature	Gd@C ₈₂ (OH) ₄₀	Magnevist® (Gd-DTPA)
Signal Enhancement	Strong signal enhancement observed in lung, liver, spleen, and kidney. [1]	Standard signal enhancement in tissues with altered vascularity.
Dosage	5 µmol Gd/kg. [1]	Typical dose of 100 µmol Gd/kg. [1]
Imaging Window	Signal enhancement visible at 30 min, 1 h, and 24 h post-injection. [1]	Shorter imaging window due to rapid renal clearance.

Biocompatibility and Toxicity

A critical aspect of any potential therapeutic or diagnostic agent is its safety profile. For gadolinium-based contrast agents, a primary concern is the potential for the release of toxic free Gd³⁺ ions.

Table 3: Biocompatibility and Toxicity of C-82 Based Contrast Agents

Parameter	Finding
Gd ³⁺ Stability	The C-82 fullerene cage provides a highly stable encapsulation for the Gd ³⁺ ion, minimizing the risk of leakage.
Cellular Toxicity	Studies on hydroxylated fullerenes have shown a lack of significant toxicity to human skin cells at various concentrations.[2] However, some dose-dependent toxicity has been observed in certain cell lines with high concentrations of specific fullerenols.[3][4]
In Vivo Toxicity	Studies on Gd@C ₈₂ (OH) ₂₂ have indicated low toxicity and even antineoplastic activity.[5] The toxicity of Gd@Fln was found to be lower than other studied fullerenols, potentially due to the larger cage size and tendency for aggregation.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate assessment and comparison of contrast agents.

Synthesis and Hydroxylation of Gd@C₈₂

This protocol describes a general method for the synthesis and subsequent hydroxylation of Gd@C₈₂ to produce a water-soluble contrast agent.

Step 1: Synthesis of Gd@C₈₂

- Prepare graphite rods containing a small percentage of gadolinium oxide (e.g., 0.8% Gd₂O₃).
- Generate metallofullerene-containing soot using an arc-vaporization method under a helium atmosphere (e.g., 50 Torr).[1]
- Extract the fullerenes from the soot using a suitable solvent such as carbon disulfide.[1]

- Isolate and purify the Gd@C₈₂ fraction from the extract using multi-stage high-performance liquid chromatography (HPLC).[5]
- Confirm the purity and identity of the isolated Gd@C₈₂ using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5]

Step 2: Hydroxylation of Gd@C₈₂

- Dissolve the purified Gd@C₈₂ in toluene.[1]
- Prepare a 50% aqueous sodium hydroxide (NaOH) solution.[1]
- In a separate vessel, mix the Gd@C₈₂/toluene solution with the aqueous NaOH solution.
- Add a phase-transfer catalyst, such as 15-crown-5, to the mixture.[1]
- Stir the reaction mixture at room temperature to facilitate the hydroxylation reaction, yielding brownish Gd@C₈₂(OH)_n. [1]
- Purify the resulting water-soluble gadofullerenol, for instance, by using Sephadex G-25 column chromatography with neutralized water as the eluent.[7]
- Characterize the final product to determine the average number of hydroxyl groups, for example, using synchrotron radiation X-ray photoemission spectroscopy.[7]

T1 and T2 Relaxivity Measurement

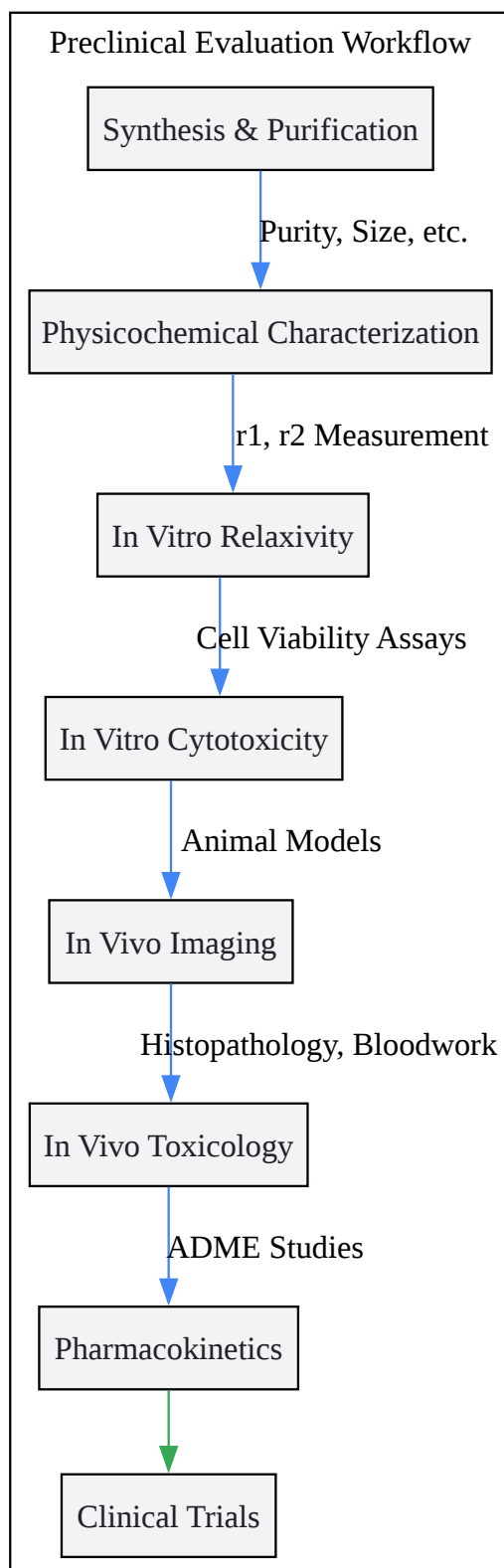
This protocol outlines the standard procedure for determining the r1 and r2 relaxivities of a potential MRI contrast agent.

- **Sample Preparation:** Prepare a series of dilutions of the contrast agent in the desired solvent (e.g., deionized water or phosphate-buffered saline) at various known concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mM).
- **T1 Measurement (Inversion Recovery):**
 - Place the samples in an NMR spectrometer or MRI scanner.

- Use an inversion recovery pulse sequence with a range of inversion times (TI).
- Measure the signal intensity for each sample at each TI.
- Fit the signal intensity versus TI data to the inversion recovery equation ($S(TI) = S_0(1 - 2e^{(-TI/T1)})$) to determine the T1 relaxation time for each concentration.
- T2 Measurement (Carr-Purcell-Meiboom-Gill - CPMG):
 - Use a CPMG spin-echo pulse sequence with a series of increasing echo times (TE).
 - Measure the signal intensity for each sample at each TE.
 - Fit the signal intensity versus TE data to a single exponential decay function ($S(TE) = S_0e^{(-TE/T2)}$) to determine the T2 relaxation time for each concentration.
- Relaxivity Calculation:
 - Calculate the relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$) for each concentration.
 - Plot R1 and R2 as a function of the contrast agent concentration.
 - The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively, typically expressed in units of $\text{mM}^{-1}\text{s}^{-1}$.^[8]

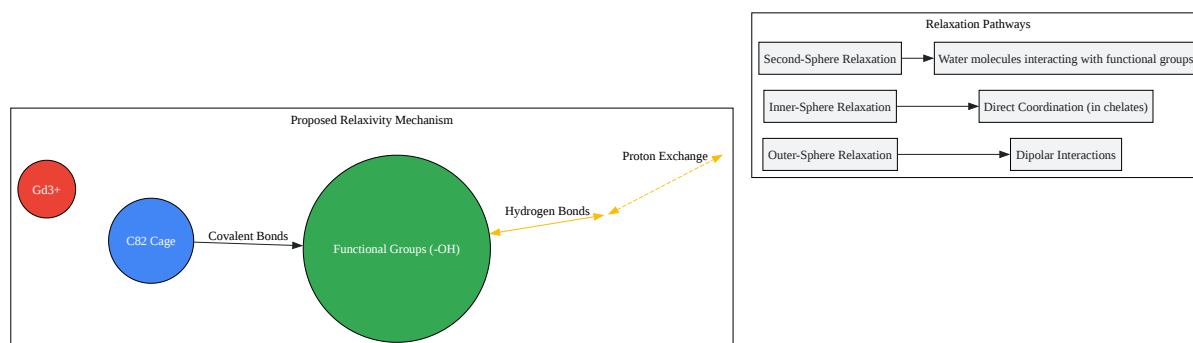
Visualizing Key Processes

To better understand the workflow and mechanisms involved in the study of **C-82** based MRI contrast agents, the following diagrams are provided.



[Click to download full resolution via product page](#)

General workflow for evaluating a novel MRI contrast agent.



[Click to download full resolution via product page](#)

Proposed mechanism of relaxivity for endohedral metallofullerenes.

Conclusion

C-82 based MRI contrast agents, a type of gadofullerene, demonstrate significantly higher relaxivity compared to conventional gadolinium chelates. This property holds the potential for achieving superior contrast enhancement at lower doses, thereby increasing diagnostic sensitivity and patient safety. The robust encapsulation of the gadolinium ion within the fullerene cage offers enhanced stability, mitigating the risks associated with the release of free Gd^{3+} . While further research is needed to fully elucidate their long-term biocompatibility and to optimize their in vivo performance, **C-82** based contrast agents represent a promising frontier in the development of next-generation MRI diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gd@C82 Fullerenol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro Toxicity Assessment of Three Hydroxylated Fullerenes in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 6. Endohedral Gd-Containing Fullerenol: Toxicity, Antioxidant Activity, and Regulation of Reactive Oxygen Species in Cellular and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mriquestions.com [mriquestions.com]
- To cite this document: BenchChem. [A Comparative Guide to C-82 Based MRI Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027884#benchmarking-c-82-based-mri-contrast-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com